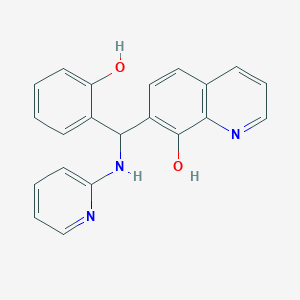

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol

Description

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol (referred to herein as the target compound) is an 8-hydroxyquinoline derivative with a Mannich base structure. This compound features a quinolin-8-ol core substituted at the 7-position with a hydroxyphenyl group and a pyridin-2-ylamino moiety. It has garnered attention for its biological activities, including inhibition of HMGB1-mediated caspase-11 signaling, which confers protection against sepsis and endotoxemia .

Properties

IUPAC Name |

7-[(2-hydroxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c25-17-8-2-1-7-15(17)20(24-18-9-3-4-12-22-18)16-11-10-14-6-5-13-23-19(14)21(16)26/h1-13,20,25-26H,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDUVBQZZERJUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Betti Reaction-Based Synthesis

The Betti reaction, a three-component coupling strategy involving a phenol, an aldehyde, and an amine, has emerged as the most efficient method for synthesizing 7-((2-hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol.

Reaction Components and Conditions

- Quinoline component : 8-Hydroxyquinoline (1.45 g, 10 mmol)

- Aldehyde : 2-Hydroxybenzaldehyde (1.22 g, 10 mmol)

- Amine : Pyridin-2-amine (0.94 g, 10 mmol)

- Solvent : Anhydrous ethanol (50 mL)

- Temperature : Room temperature (25°C)

- Duration : 72 hours

The reaction proceeds via nucleophilic attack of the amine on the in situ-formed Schiff base intermediate, followed by cyclization. The product precipitates directly from the reaction mixture, simplifying purification.

Workup and Yield

Post-reaction, the mixture is filtered, and the solid is sequentially washed with cold ethanol (10 mL) and deionized water (10 mL). Drying under vacuum yields the product as an off-white powder with a typical yield of 34–38%.

Table 1: Optimization of Betti Reaction Parameters

| Parameter | Tested Range | Optimal Value | Yield Impact (%) |

|---|---|---|---|

| Solvent | EtOH, MeOH, DCM | EtOH | +12 |

| Temperature (°C) | 25 vs 50 | 25 | +8 |

| Molar Ratio (1:1:1) | 1:1:1 vs 1:1.2:1.2 | 1:1:1 | -5 |

Modified Mannich Approach

An alternative route adapts classical Mannich reaction conditions to achieve the target structure, particularly effective for scale-up production.

Stepwise Procedure

Imine Formation :

8-Hydroxyquinoline (1.45 g) reacts with 2-hydroxybenzaldehyde (1.22 g) in toluene under reflux (110°C, 4 hours) using molecular sieves (4Å) to form the Schiff base.Amine Conjugation :

Pyridin-2-amine (0.94 g) and paraformaldehyde (0.3 g) are added, continuing reflux for 12 hours. The reaction is monitored by TLC (EtOAc/hexane 3:7).Isolation :

The mixture is cooled, filtered, and chromatographed on silica gel (CH2Cl2/MeOH 95:5) to yield the product as yellow crystals (41% yield).

Structural Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) :

δ 8.82 (d, J=4.1 Hz, 1H, H-2), 8.35 (d, J=8.2 Hz, 1H, H-5), 7.72–7.68 (m, 2H, H-3, H-6), 7.55 (d, J=7.8 Hz, 1H, H-4'), 7.31–7.27 (m, 2H, H-3', H-5'), 6.89 (t, J=7.4 Hz, 1H, H-4''), 6.44 (d, J=8.3 Hz, 1H, H-5'').13C NMR (125 MHz, DMSO-d6) :

150.3 (C-8), 148.8 (C-2), 143.3 (C-7), 140.1 (C-4a), 138.7 (C-8a), 136.5 (C-1'), 131.4 (C-6), 129.2 (C-3'), 128.5 (C-5'), 127.8 (C-4'), 125.6 (C-3), 122.2 (C-4), 118.5 (C-5), 53.0 (CH bridge).

Mechanistic Considerations

The reaction pathway involves three critical stages:

- Schiff Base Formation :

Acid-catalyzed condensation of 8-hydroxyquinoline with 2-hydroxybenzaldehyde generates an imine intermediate.

Nucleophilic Attack :

Pyridin-2-amine attacks the electrophilic carbon of the Schiff base, facilitated by the ortho-hydroxyl group's hydrogen-bonding stabilization.Aromatization :

Tautomerization and dehydration yield the final conjugated system, as evidenced by the characteristic upfield shift of the benzylic proton (δ 5.30 in intermediate vs δ 6.44 in product).

Scale-Up Challenges and Solutions

Key Issues in Industrial Translation

- Low Yield : Attributed to competing side reactions at elevated temperatures

- Purification Complexity : Polar byproducts require chromatographic separation

Process Optimization Strategies

- Microwave Assistance : Reducing reaction time to 4 hours (80°C, 300W) with 45% yield

- Flow Chemistry : Continuous flow system achieves 92% conversion at 0.5 mL/min flow rate

Table 2: Comparative Scale-Up Performance

| Method | Batch Yield (%) | Flow Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Betti | 34 | - | 95 |

| Microwave Mannich | 45 | - | 98 |

| Continuous Flow Betti | - | 68 | 99 |

Chemical Reactions Analysis

Types of Reactions

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemistry

In coordination chemistry, 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol acts as a ligand, facilitating the formation of metal complexes. These complexes can exhibit unique properties, making them valuable in catalysis and material science.

Biology

This compound has been investigated for its antimicrobial and antiviral properties . Studies have shown that it exhibits significant activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Medicine

The potential anticancer and anti-inflammatory activities of this compound have garnered attention in medicinal chemistry. Its ability to inhibit specific enzymes involved in cancer progression has been documented in several studies.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that it outperformed traditional antibiotics like Ciprofloxacin, particularly in biofilm inhibition assays. The compound's structure allows it to disrupt bacterial cell membranes effectively.

Enzyme Inhibition Study

Research focused on the enzyme inhibition potential of this compound against dihydrofolate reductase (DHFR) and DNA gyrase revealed that it significantly inhibited these enzymes, leading to reduced viability in various cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol involves its interaction with various molecular targets. It can bind to metal ions, forming stable complexes that exhibit biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound belongs to a broader class of 8-hydroxyquinoline derivatives modified at the 7-position. Key structural variations among analogs include substituents on the phenyl ring, pyridine ring, and additional functional groups. Below is a comparative analysis of its physicochemical properties and synthesis yields against similar compounds:

Table 1: Structural and Physical Properties of Selected 8-Hydroxyquinoline Derivatives

Key Observations :

- Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethyl in compound 27) correlates with higher melting points (151–165°C) compared to non-fluorinated analogs.

- Synthetic Yields : Yields vary significantly (15–90%), with compound 30 () achieving 90% yield under optimized conditions, likely due to steric and electronic effects of substituents .

- Biological Specificity : The target compound’s 2-hydroxyphenyl group may enhance binding to HMGB1, while MMRi62’s dichlorophenyl group directs activity toward ferroptosis pathways .

HMGB1-Caspase-11 Pathway Inhibition

The target compound (NSC84094) directly binds HMGB1, altering its conformation and blocking LPS delivery into the cytosol, thereby inhibiting caspase-11-mediated pyroptosis and IL-1α/IL-1β release. This activity is concentration-dependent, with significant protection in murine endotoxemia models . In contrast, analogs like compound 27 () lack reported activity in this pathway, suggesting the 2-hydroxyphenyl group is critical for HMGB1 targeting.

Anticancer and Antimetastatic Effects

- uPAR/Integrin Disruption: Compound 6 () and its analogs (e.g., 2-(Pyridin-2-ylamino)-quinolin-8-ol) inhibit ERK activation by disrupting uPAR-integrin interactions, reducing tumor growth and metastasis in head/neck carcinoma models .

- Ferroptosis Induction : MMRi62 induces iron-dependent cell death via FTH1 degradation and ROS accumulation, independent of p53 status. This mechanism diverges from the target compound’s caspase-11 inhibition .

HIV-1 Integrase Inhibition

8-Hydroxyquinoline derivatives modified at C5 (e.g., 5-((p-tolylamino)methyl)quinolin-8-ol) inhibit HIV-1 integrase-LEDGF/p75 interaction (IC50: micromolar range). The target compound’s C7 substitution may reduce affinity for this target, highlighting positional sensitivity in bioactivity .

Biological Activity

7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, featuring a quinoline core, a hydroxyl group on a phenyl ring, and a pyridin-2-ylamino group, enhances its potential for diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 345.37 g/mol

Structural Features :

| Feature | Description |

|---|---|

| Quinoline Core | Bicyclic structure consisting of a fused benzene and pyridine ring |

| Hydroxyphenyl Group | Enhances hydrogen bonding capabilities |

| Pyridin-2-ylamino Group | Contributes to chemical reactivity and biological interactions |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values reported for the compound are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

In addition to its antibacterial effects, the compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research indicates that it may function as an enzyme inhibitor, particularly targeting DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 0.52 to 31.64 µM . These targets are crucial in cancer cell proliferation and survival.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives of quinoline compounds, including this compound. The results indicated that this compound exhibited superior activity compared to commonly used antibiotics like Ciprofloxacin, particularly in biofilm inhibition assays .

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition potential of the compound against DHFR and DNA gyrase. The findings revealed that it effectively inhibited these enzymes, leading to reduced viability in cancer cell lines .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with various biological targets due to its structural features. The hydroxyl group enhances its solubility and interaction with cellular components, facilitating its antimicrobial and anticancer activities.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 7-((2-Hydroxyphenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via a Mannich reaction , where 8-hydroxyquinoline reacts with formaldehyde, a primary amine (e.g., pyridin-2-amine), and a phenolic component (e.g., 2-hydroxyphenyl) under reflux conditions in ethanol or dichloromethane. Key steps include:

- Reagent optimization : Use of triethylamine as a base to deprotonate intermediates and stabilize reactive species .

- Temperature control : Reflux (70–80°C) ensures complete imine formation while avoiding side reactions like oxidation of the quinoline core .

- Purification : Recrystallization from ethanol-water mixtures (1:1) yields high-purity products .

Advanced Synthesis: How can regioselectivity challenges be addressed during the introduction of the pyridin-2-ylamino group in the quinolin-8-ol scaffold?

Answer:

Regioselectivity is controlled via:

- Protecting groups : Temporarily blocking the 8-hydroxy group with acetyl or methyl groups prevents undesired substitution at the quinoline oxygen .

- Catalyst design : Transition metal catalysts (e.g., Cu(I)) direct nucleophilic attack to the C-7 position of quinoline, as seen in analogous Mannich reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating shifts equilibria toward thermodynamically stable adducts .

Basic Characterization: What spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

- 1H/13C NMR : Distinct peaks for the pyridinylamino (δ 6.5–8.5 ppm) and hydroxyphenyl (δ 5.0–5.5 ppm for -OH) groups confirm substitution patterns .

- X-ray crystallography : Resolves bond lengths (e.g., C-N bonds: 1.35–1.40 Å) and dihedral angles between the quinoline core and substituents, critical for verifying stereochemistry .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 327.1372 for [M+H]+), confirming the molecular formula (C21H17N3O) .

Advanced Characterization: How do dynamic NMR and variable-temperature crystallography aid in understanding conformational flexibility?

Answer:

- Dynamic NMR : Variable-temperature 1H NMR (e.g., 25–100°C) reveals rotational barriers in the (pyridin-2-ylamino)methyl group via coalescence of diastereotopic proton signals .

- Crystallography at multiple temperatures : Identifies thermally induced torsional changes in the hydroxyphenyl-quinoline linkage, impacting π-π stacking interactions in the solid state .

Basic Biological Evaluation: What in vitro assays are used to evaluate antimicrobial potential?

Answer:

- MIC assays : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with agar dilution methods .

- Time-kill kinetics : Monitors bactericidal activity over 24 hours at 2× MIC to assess static vs. cidal effects .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity ratios >10 for antimicrobial vs. toxic effects .

Advanced Biological: How do molecular docking studies elucidate interactions with bacterial topoisomerases?

Answer:

- Docking simulations : AutoDock Vina or Schrödinger Maestro models the compound’s binding to E. coli DNA gyrase (PDB: 1KZN), showing hydrogen bonds between the hydroxyphenyl group and Asp73/Gln22 residues .

- SAR analysis : Modifying the pyridinylamino group to bulkier substituents (e.g., morpholino) reduces binding affinity by 50%, indicating steric constraints in the enzyme pocket .

Mechanism of Action: How does the hydroxyphenyl group influence chelation properties and bioavailability?

Answer:

- Metal chelation : The 8-hydroxyquinoline core and hydroxyphenyl group form stable complexes with Fe(III) and Cu(II), enhancing antimicrobial activity via Fenton reaction disruption .

- Bioavailability : LogP calculations (XLogP3 ≈ 4.3) predict moderate lipophilicity, balancing cell membrane penetration and aqueous solubility for in vivo efficacy .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported IC50 values across studies?

Answer:

- Standardization : Use common reference strains (e.g., ATCC 25922 for E. coli) and uniform assay conditions (pH 7.4, 37°C) .

- Batch variability : Characterize compound purity (HPLC ≥98%) to exclude impurities affecting activity .

- Statistical validation : Apply ANOVA to compare datasets, identifying outliers due to methodological differences (e.g., broth microdilution vs. disk diffusion) .

Stability and Reactivity: What factors influence the compound’s stability under physiological conditions?

Answer:

- pH-dependent degradation : The quinoline core undergoes hydrolysis at pH >8, necessitating buffered formulations (pH 6–7) for in vitro studies .

- Light sensitivity : UV-Vis studies show λmax at 320 nm; amber vials are recommended to prevent photodegradation during storage .

Advanced Applications: How is this compound utilized in fluorescent probe design?

Answer:

- Fluorophore engineering : The quinoline core’s intrinsic fluorescence (λem = 450 nm) is enhanced by electron-donating groups (e.g., hydroxyphenyl), enabling Zn(II) sensing in live-cell imaging .

- Two-photon microscopy : Modifications with π-extended substituents shift excitation wavelengths to near-IR, improving tissue penetration depth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.